3-(Bromomethyl)-1,1-difluorocyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bromomethyl)-1,1-difluorocyclopentane is an organic compound characterized by a cyclopentane ring substituted with a bromomethyl group and two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-1,1-difluorocyclopentane typically involves the bromination of 1,1-difluorocyclopentane. This can be achieved through a free radical bromination reaction using bromine (Br₂) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions. The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl₄) at elevated temperatures to ensure the formation of the desired bromomethyl derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-1,1-difluorocyclopentane undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as hydroxide ions (OH⁻), alkoxides (RO⁻), or amines (RNH₂) to form corresponding alcohols, ethers, or amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: The bromomethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Elimination: Strong bases such as sodium ethoxide (NaOEt) in ethanol.
Oxidation: Potassium permanganate (KMnO₄) in aqueous solution or chromium trioxide (CrO₃) in acetic acid.
Major Products
Nucleophilic Substitution: Formation of alcohols, ethers, or amines.
Elimination: Formation of alkenes.
Oxidation: Formation of aldehydes or carboxylic acids.
Scientific Research Applications
3-(Bromomethyl)-1,1-difluorocyclopentane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of fluorinated compounds.
Biology: Investigated for its potential use in the development of bioactive molecules and pharmaceuticals.
Medicine: Explored for its role in the synthesis of drug candidates with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-1,1-difluorocyclopentane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a leaving group in substitution reactions, facilitating the formation of new carbon-nucleophile bonds. The presence of fluorine atoms influences the compound’s electronic properties, enhancing its reactivity and stability in various chemical environments.
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)-1,1-difluorocyclopentane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
3-(Bromomethyl)-1,1-dichlorocyclopentane: Contains two chlorine atoms instead of fluorine atoms.
3-(Bromomethyl)-1,1-difluorocyclohexane: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
Uniqueness
3-(Bromomethyl)-1,1-difluorocyclopentane is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties
Properties
IUPAC Name |
3-(bromomethyl)-1,1-difluorocyclopentane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrF2/c7-4-5-1-2-6(8,9)3-5/h5H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEHQXLBRRUJQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CBr)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrF2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1695914-13-6 |
Source
|
Record name | 3-(bromomethyl)-1,1-difluorocyclopentane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.